molecular formula C9H18ClNO2 B1418661 (3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride CAS No. 1158530-01-8

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Cat. No. B1418661
M. Wt: 207.7 g/mol
InChI Key: ORFZZXNFHHEKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains two methyl groups attached to the piperidine ring and an acetic acid group .

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis of Diastereoisomeric Compounds : A study by (A. Casy & W. Jeffery, 1972) discusses the synthesis of various derivatives including cis and trans 1,3-dimethylpiperidin-4-ols. The research provides insights into configurations and preferred conformations based on p.m.r. characteristics.

Structural Characterization and Bioassay Screening

  • Organotin Derivatives : (Zhen-Kang Wen et al., 2005) explored the reaction of bis(pyrazol-1-yl)acetic acid with organotin compounds, resulting in organotin derivatives characterized by various spectroscopic methods. These compounds showed low fungicide, insecticide, and miticide activities, but displayed cytotoxicity for Hela cells.

N,N,O Scorpionate Ligands

  • Ligand Synthesis for Solid Phase Immobilisation : A 2006 study by (E. Hübner, T. Haas & N. Burzlaff) reports on the introduction of an allyl or hydroxymethyl group to bis(3,5-dimethylpyrazol-1-yl)acetic acid, creating new tripodal N,N,O ligands suitable for solid phase immobilisation. The study includes manganese and rhenium complexes of these ligands.

Antimicrobial and Antitubercular Actions

  • Triazine-Based Scaffolds : (Amit B. Patel et al., 2012) synthesized bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides to investigate their antimicrobial and antimycobacterial actions. The results indicate varying biological profiles depending on the substituents.

Fluorescent Property Evaluation

  • Fluorescent Properties of Pyrazolines : In research by (A. Hasan, Asghar Abbas & M. Akhtar, 2011), 1,3,5-triaryl-2-pyrazolines were synthesized and found to possess fluorescent properties in the blue region of the visible spectrum upon UV irradiation.

Spectroscopic Analysis

  • Characterization of Piperidine Derivative : A 2019 study by (Nilavanathi Arasu et al.) involved the spectroscopic investigation of a (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, providing detailed information on its molecular structure and thermal properties.

properties

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-7-3-8(2)5-10(4-7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFZZXNFHHEKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(=O)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylpiperidin-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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